molecular formula C14H12N6OS2 B2744177 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 894002-14-3

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2744177
CAS No.: 894002-14-3
M. Wt: 344.41
InChI Key: SRXVVYKEZXBKMI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 894002-14-3) is a synthetic organic compound with a molecular formula of C14H12N6OS2 and a molecular weight of 344.41 g/mol . This chemical features a 1,3,4-thiadiazole core, a scaffold recognized for its significant potential in scientific research due to a wide spectrum of biological activities . The compound is identified as a modulator of aquaporins, specifically Aquaporin 9 (AQP9), which are integral membrane proteins that facilitate the transport of water and other small solutes across cells . This mechanism of action makes it a valuable tool for researchers investigating pathways related to cellular hydration and solute transport, with potential applications in studying diseases where these processes are implicated . The 1,3,4-thiadiazole moiety is known to contribute to the molecule's in vivo stability and ability to interact with biological targets, which is a key characteristic for probe compounds in biomedical research . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Ensure you comply with all applicable local and federal regulations for the handling and disposal of chemicals.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS2/c1-9-17-20-14(23-9)16-12(21)8-22-13-6-5-11(18-19-13)10-4-2-3-7-15-10/h2-7H,8H2,1H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXVVYKEZXBKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Coupling with Pyridazinyl Derivatives: The thiadiazole ring is then coupled with pyridazinyl derivatives using a suitable coupling agent such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the Sulfanylacetamide Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

Structural Overview

The compound features a 5-methyl-1,3,4-thiadiazole ring , a sulfanyl group , and a pyridazine derivative . This unique combination may enhance its biological profile compared to simpler analogs. The presence of multiple heterocycles allows for diverse interactions with biological targets, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. Specifically, compounds containing the thiadiazole moiety have been shown to interact with bacterial enzymes and cell membranes, leading to their bactericidal effects. The following table summarizes some findings related to the antimicrobial activity of similar compounds:

Compound TypeActivityTarget Organisms
5-MethylthiadiazoleAntimicrobialGram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli
Triazole derivativesAntifungalCandida albicans, Aspergillus niger
Pyridazine-based compoundsAnticancer effectsVarious cancer cell lines

Studies have shown that the introduction of different substituents on the thiadiazole ring can enhance antibacterial and antifungal activities. For example, certain derivatives demonstrated better efficacy than standard antibiotics like ampicillin against specific strains of bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.

A comparative analysis of anticancer activities among various thiadiazole derivatives revealed that those with specific substitutions could outperform conventional chemotherapeutic agents like doxorubicin in certain assays . The following table illustrates the results from recent studies:

CompoundCell Line TestedIC50 (µM)Comparison Drug
Compound APC3 (Prostate Cancer)10Doxorubicin (15)
Compound BHT-29 (Colon Cancer)8Doxorubicin (12)
Compound CSKNMC (Neuroblastoma)5Doxorubicin (10)

Synthesis and Optimization

The synthesis of this compound involves multi-step reactions that require careful optimization to maximize yield and purity. Key steps include:

  • Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazides.
  • Introduction of Pyridazine Moiety : This is typically done via nucleophilic substitution reactions.
  • Amidation Reaction : The final step involves forming the acetamide group through reaction with appropriate amines.

Each step necessitates precise control over reaction conditions to ensure high-quality product formation .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Variations and Physicochemical Properties
Compound Name/ID Core Structure Substituents Molecular Weight Key Properties
CB-839 1,3,4-Thiadiazole 5-methyl; 6-(pyridin-2-yl)pyridazin-3-yl 427.47 (est.) Glutaminase inhibitor; clinical trials for cancer
G856-6536 () 1,3,4-Thiadiazole 5-methyl; 6-(furan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl 373.41 Triazolopyridazine core; furan substituent; no reported bioactivity
872704-30-8 () 1,3,4-Thiadiazole 5-ethyl; 6-(thiophen-2-yl)pyridazin-3-yl 389.5 (est.) Thiophene substituent; potential enzyme inhibition
5j () 1,3,4-Thiadiazole 5-((4-chlorobenzyl)thio); 2-isopropyl-5-methylphenoxy Yield: 82%; m.p. 138–140°C; no bioactivity reported

Key Observations :

  • Core Modifications : Replacing the pyridazine ring in CB-839 with triazolopyridazine (G856-6536) reduces molecular weight but may alter binding affinity .
  • Bioactivity Specificity: CB-839’s pyridin-2-yl group is critical for glutaminase targeting, distinguishing it from analogs with non-aromatic substituents .

Functional Analogs (Glutaminase Inhibitors)

Table 2: Pharmacological Comparison
Compound Structure Target Mechanism Efficacy
CB-839 1,3,4-Thiadiazole-pyridazine Glutaminase (GLS) Inhibits glutamate production Suppresses tumor growth in ovarian cancer models; synergistic with 2-PMPA
BPTES Bis-thiadiazole GLS Allosteric inhibition Suppresses hepatic stellate cell growth; less potent than CB-839
Compound 968 Phenanthridinone GLS Non-competitive inhibition Limited in vivo efficacy; used in preclinical studies
2-PMPA () Glutamine analog Glutamate carboxypeptidase Reduces extracellular glutamate Enhances CB-839’s antitumor effects in combination therapy

Key Findings :

  • Potency : CB-839 outperforms BPTES and compound 968 in tumor suppression, attributed to its optimized binding to GLS’s active site .
  • Synergy: Combining CB-839 with 2-PMPA (a glutamate analog) significantly reduces tumor growth compared to monotherapy, highlighting its role in multi-target strategies .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structural configuration comprising:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Pyridazine core : Implicated in various pharmacological effects.
  • Sulfanyl group : Enhances the compound's reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Xanthomonas oryzae and Fusarium graminearum .

CompoundTarget OrganismInhibition Rate (%)
51mX. oryzae pv. oryzicola30% at 100 μg/mL
51mX. oryzae pv. oryzae56% at 100 μg/mL

2. Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of cancer cells significantly:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)0.28
HL-60 (Leukemia)9.6
SKNMC (Neuroblastoma)>10

These findings suggest that this compound may act through mechanisms involving cell cycle arrest and apoptosis induction.

The mechanism of action is likely multifaceted, involving interactions with specific molecular targets such as enzymes and receptors. The thiadiazole and pyridazine moieties may facilitate binding to these targets, modulating their activities and influencing cellular pathways related to disease progression .

Case Studies

Several studies have highlighted the potential of this compound and its derivatives in treating various diseases:

  • Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids and identified promising candidates with significant growth inhibition against multiple cancer types .
  • Antimicrobial Evaluation : In vitro assays demonstrated that certain derivatives exhibited superior antimicrobial effects compared to traditional bactericides like thiodiazolecopper .

Q & A

Q. Basic Characterization Workflow

Spectroscopic Analysis :

  • 1H/13C NMR : Confirm substitution patterns (e.g., pyridazinyl protons at δ 8.5–9.0 ppm, thiadiazole methyl at δ 2.4 ppm) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 388.2) and fragmentation patterns .

Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .

What computational tools are recommended for predicting the biological activity of this compound?

Q. Advanced Methodological Guidance

PASS Program : Predict pharmacological effects (e.g., anticancer, enzyme inhibition) based on structural descriptors .

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfanyl and acetamide groups for hydrogen bonding .

ADMET Prediction : Employ SwissADME or pkCSM to assess pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Data Analysis Strategy

Assay Cross-Validation : Compare results across multiple assays (e.g., MTT for cytotoxicity, Annexin V for apoptosis) to confirm activity trends .

Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., pyridazinyl → pyrimidinyl) to isolate pharmacophoric contributions .

Dose-Response Curves : Establish EC50/IC50 values in triplicate to account for variability .

What experimental designs are suitable for evaluating the compound’s enzyme inhibition potential?

Q. Methodological Framework

In Vitro Assays :

  • Lipoxygenase Inhibition : Monitor absorbance at 234 nm (conjugated diene formation) with IC50 calculations .
  • Carbonic Anhydrase Inhibition : Use stopped-flow CO2 hydration assay (Ki determination) .

Controls : Include acetazolamide (positive control) and DMSO (vehicle control) .

How can researchers optimize the compound’s solubility and stability for in vivo studies?

Q. Advanced Formulation Strategies

Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility.

Stability Testing :

  • pH Stability : Perform HPLC analysis after 24h incubation in buffers (pH 1.2–7.4).
  • Thermal Stability : Store at 4°C, -20°C, and RT; monitor degradation via LC-MS .

What strategies are effective for troubleshooting low yields in the sulfanyl coupling step?

Q. Synthesis Troubleshooting Guide

Reagent Purity : Ensure fresh 6-(pyridin-2-yl)pyridazin-3-thiol (degraded thiols reduce reactivity).

Catalyst Optimization : Add catalytic KI or switch to Pd(OAc)2 for Suzuki-like coupling .

Temperature Control : Maintain 60–80°C; higher temperatures may decompose the thiadiazole core .

How should researchers design SAR studies to improve this compound’s anticancer activity?

Q. Advanced SAR Design

Substitution Patterns :

  • Pyridazinyl Ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity.
  • Thiadiazole Core : Replace methyl with ethyl to modulate lipophilicity .

In Silico Screening : Use MOE or GOLD to prioritize analogs with higher docking scores .

What analytical techniques are critical for detecting degradation products during stability studies?

Q. Advanced Analytical Protocol

HPLC-PDA : Use C18 columns (ACN/water gradient) to separate degradation peaks.

HR-MS/MS : Identify fragments (e.g., loss of sulfanyl group, m/z 245.1) .

NMR Stability Studies : Compare fresh vs. aged samples for new proton signals .

How can researchers reconcile discrepancies between computational activity predictions and experimental results?

Q. Data Contradiction Resolution

Force Field Adjustments : Re-dock using AMBER instead of CHARMM for better conformational sampling.

Protonation State Check : Ensure ligand and target ionization states match physiological pH (e.g., pyridinyl N protonation) .

Experimental Replication : Repeat assays with stricter controls (e.g., ATP levels in cytotoxicity assays) .

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